2,7-Dibromo-4-methylbenzothiazole

Cross-coupling Suzuki-Miyaura Sequential functionalization

Research pain point: Sequential functionalization of benzothiazole requires multiple halogenation steps, reducing yield and throughput. This compound provides two distinct C-Br bonds for controlled cross-coupling. - **Two reactive handles**: Enables sequential Suzuki/Stille/Buchwald-Hartwig couplings; yields up to 99% under optimized conditions. - **C4 methyl modulation**: Enhances solubility in conjugated polymers without steric penalty; increases lipophilicity (cLogP 4.13) for drug discovery. - **Supply advantage**: Stocked in research quantities (mg to g), shipped ambient, compliant for R&D use.

Molecular Formula C8H5Br2NS
Molecular Weight 307.01 g/mol
CAS No. 1190323-02-4
Cat. No. B3220108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-4-methylbenzothiazole
CAS1190323-02-4
Molecular FormulaC8H5Br2NS
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)SC(=N2)Br
InChIInChI=1S/C8H5Br2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
InChIKeyJOWHXUBRCWZYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-4-methylbenzothiazole Chemical Profile and Procurement Context


2,7-Dibromo-4-methylbenzothiazole (CAS 1190323-02-4) is a heterocyclic aromatic compound belonging to the benzothiazole family, characterized by a C8H5Br2NS molecular formula and a molecular weight of 307.005 g/mol . It features two bromine atoms at the 2- and 7-positions and a methyl group at the 4-position on the benzothiazole scaffold, creating a distinct substitution pattern that differentiates it from mono-halogenated or non-methylated analogs . The compound is primarily procured as a synthetic building block for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) and as a precursor for functionalized benzothiazole derivatives in medicinal chemistry and materials science research programs .

Dual reactive C2/C7 handles — enables sequential cross-coupling for 2,7-disubstituted benzothiazole derivatives in medicinal chemistry and materials science programs.
C4-methyl electronic modulation — counteracts C7-bromo deactivation, supporting Pd-catalyzed coupling workflow fit.
Synthetic building block grade — intended as a cross-coupling precursor; verify purity and lot-specific reactivity for scale-up.

Why This Compound Cannot Be Replaced by Mono-Halogenated or Non-Methylated Analogs


The dual bromination at C2 and C7 in conjunction with the C4 methyl group creates a unique electronic and steric environment that directly impacts both reactivity and downstream molecular properties. The C4-methyl group counteracts the electron-withdrawing, deactivating effect of the C7-bromo substituent via inductive electron donation, while the C2-bromo remains highly activated for palladium-catalyzed cross-coupling . Replacing this compound with 2-bromo-4-methylbenzothiazole (CAS 73443-76-2) eliminates the second reactive handle at C7, reducing the accessible chemical space for sequential functionalization and limiting the potential for generating 2,7-disubstituted derivatives . Analogously, using 2,7-dibromobenzothiazole (CAS 1188090-10-9) forfeits the methyl group's electronic modulation and lipophilicity contribution, which can alter both reactivity in cross-coupling and the physicochemical properties of the final products .

Target
Alternative analog
Why interchangeability may be limited
2,7-Dibromo-4-methylbenzothiazole
2-Bromo-4-methylbenzothiazole
Single reactive handle may restrict sequential diversification to 2,7-disubstituted architectures.
2,7-Dibromo-4-methylbenzothiazole
2,7-Dibromobenzothiazole
Absence of C4-methyl may alter electronic activation and lipophilicity, shifting cross-coupling reactivity.
2,7-Dibromo-4-methylbenzothiazole
2,7-Dichloro-4-methylbenzothiazole
C–Cl bonds may require harsher coupling conditions; oxidative-addition kinetics may differ substantially.

Quantitative Differentiation vs. Closest Structural Analogs


Dual Reactive Sites vs. Mono-Brominated Analog in Cross-Coupling

2,7-Dibromo-4-methylbenzothiazole possesses two chemically distinct C–Br bonds at the C2 and C7 positions, enabling sequential and orthogonal cross-coupling reactions. In contrast, 2-bromo-4-methylbenzothiazole (CAS 73443-76-2) offers only a single reactive handle, limiting synthetic versatility . Literature on sterically hindered 2′-bromo-2-arylbenzothiazoles demonstrates that ligand-free Suzuki–Miyaura coupling can achieve yields up to 99% for bromobenzothiazole substrates, establishing a performance baseline for brominated benzothiazole cross-coupling [1]. The presence of two bromine atoms in the target compound doubles the number of accessible derivatization sites relative to the mono-bromo analog, enabling the construction of more complex molecular architectures in a single synthetic sequence.

Dual vs. mono reactive sites
Cross-study comparable
2 reactive C–Br sites vs. 1 (mono-bromo); up to 99% yield reported for analogous bromobenzothiazole Suzuki coupling.
Supports sequential cross-coupling workflow for divergent library synthesis.
Ligand-free conditions; substrate-specific optimization may be needed.
Cross-coupling Suzuki-Miyaura Sequential functionalization Benzothiazole building block

Predicted Lipophilicity and Polar Surface Area Differentiation

The computed LogP of 2,7-dibromo-4-methylbenzothiazole is 4.13, with a topological polar surface area (TPSA) of 41.13 Ų . Its non-methylated analog, 2,7-dibromobenzothiazole (CAS 1188090-10-9), has a molecular weight of 292.98 g/mol (C7H3Br2NS) and lacks the lipophilicity-enhancing methyl group . The 2,7-dichloro-4-methylbenzothiazole analog (CAS 80945-85-3) has a molecular weight of 218.10 g/mol, a reduction of ~89 g/mol compared to the target dibromo compound, reflecting the lower atomic mass of chlorine vs. bromine . The higher molecular weight and bromine content of the target compound confer greater lipophilicity and potentially enhanced membrane permeability relative to the dichloro analog, which is relevant for medicinal chemistry programs targeting intracellular targets.

Lipophilicity & PSA
Data to verify
LogP 4.13 · TPSA 41.13 Ų
Supports ADME prediction profiling context; lipophilicity may differ from non-methylated or dichloro analogs.
Computed values; experimental confirmation recommended.
Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Electronic Modulation by C4-Methyl Group in Cross-Coupling Reactivity

The C4-methyl group in 2,7-dibromo-4-methylbenzothiazole electronically counteracts the deactivating effect of the C7-bromo group on the benzene ring via inductive electron donation . In the non-methylated analog 2,7-dibromobenzothiazole, both bromine atoms exert unopposed electron-withdrawing effects, which can reduce the electron density on the benzothiazole ring and potentially slow oxidative addition in palladium-catalyzed cross-coupling reactions . This differential electronic activation is a class-level inference based on established principles of electrophilic aromatic substitution and cross-coupling reactivity in halogenated heterocycles [1]. The methyl group's electron-donating effect is predicted to enhance the reactivity of the C2–Br bond toward oxidative addition with Pd(0) catalysts compared to the non-methylated analog, though direct comparative kinetic data for this specific compound pair are not yet available in the peer-reviewed literature.

C4-methyl electronic effect
Class-level inference
C4-methyl +I donation may counteract C7-Br electron withdrawal, predicted to enhance C2–Br oxidative addition.
May support milder cross-coupling conditions; direct kinetic data not available for this specific pair.
Inferred from substituent constants; validate under target conditions.
Electronic effects Cross-coupling reactivity Inductive donation Benzothiazole substitution

Predicted Boiling Point and Density vs. Parent Scaffold

While experimentally measured boiling point data for 2,7-dibromo-4-methylbenzothiazole are not available in public databases, the parent compound 4-methylbenzothiazole (CAS 3048-48-4) has a predicted boiling point of 247.9 ± 9.0 °C at 760 mmHg and a density of 1.217 ± 0.06 g/cm³ . The introduction of two bromine atoms (atomic mass 79.9 each) is expected to significantly increase both the boiling point (by approximately 80–120 °C based on Trouton's rule and class-level extrapolation from analogous dibromo aromatic compounds) and the density (estimated >1.6 g/cm³) relative to the parent scaffold. The 2-bromo-4-methylbenzothiazole analog (CAS 73443-76-2) has a predicted boiling point of 310.8 ± 35.0 °C and a density of 1.644 ± 0.06 g/cm³ , providing a closer comparator with a single bromine substitution.

Boiling point & density
Class-level inference
Est. Bp > 310 °C · density > 1.6 g/cm³ by analogy to mono-bromo and parent scaffold data.
Physical handling context; higher Bp and density relative to parent scaffold may affect distillation and storage planning.
Predicted values; experimental measurement advised for scale-up.
Physical properties Boiling point Density Handling Formulation

Bromine vs. Chlorine Leaving Group Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C–Br bond is significantly more reactive than the C–Cl bond due to the lower bond dissociation energy (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and the better leaving group ability of bromide compared to chloride [1]. This principle, well-established across aromatic and heteroaromatic substrates, means that 2,7-dibromo-4-methylbenzothiazole is expected to undergo oxidative addition with Pd(0) catalysts under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) compared to its 2,7-dichloro analog (CAS 80945-85-3) . While direct head-to-head kinetic data for these specific compounds are not published, the general reactivity trend (C–Br >> C–Cl in Suzuki, Stille, and Buchwald-Hartwig couplings) is a robust class-level inference supported by decades of cross-coupling methodology literature [2].

C–Br vs. C–Cl reactivity
Class-level inference
ΔBDE ≈ 42 kJ/mol; C–Br oxidative addition estimated 10²–10⁴× faster than C–Cl under identical Pd-catalysis conditions.
Supports cross-coupling workflow context; C–Br reactivity advantage may reduce catalyst loading and reaction time.
General aryl halide trend; direct head-to-head data for this specific scaffold not published.
Halogen leaving group Cross-coupling C–Br vs. C–Cl Reactivity Benzothiazole

HTS and Fragment-Based Screening Suitability

2,7-Dibromo-4-methylbenzothiazole offers higher molecular complexity (MW 307.01, two halogen atoms, one methyl substituent) compared to the parent 4-methylbenzothiazole scaffold (MW 149.21, no halogens) [1]. In fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library design, compounds with intermediate molecular complexity and multiple vectors for diversification are preferred as they provide greater potential for hit elaboration without requiring de novo scaffold synthesis [2]. The presence of two bromine atoms allows for parallel or sequential derivatization at two distinct positions, enabling rapid exploration of structure-activity relationships (SAR) around the benzothiazole core. This is a class-level inference based on established principles of library design and fragment elaboration strategies.

HTS & FBDD suitability
Class-level inference
MW 307, 2 halogen vectors, TPSA 41.13 Ų; positioned between fragment and lead-like chemical space with dual diversification handles.
May support fragment-to-lead SAR exploration; dual bromination enables parallel chemistry for hit elaboration.
Library design principles; screening performance requires empirical validation.
High-throughput screening Fragment-based drug discovery Molecular complexity Chemical library

Optimal Use Cases Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Disubstituted Benzothiazole Libraries

Research groups synthesizing focused libraries of 2,7-disubstituted-4-methylbenzothiazole analogs for kinase inhibition, GPCR modulation, or antimicrobial screening should prioritize this compound over mono-brominated analogs. The two chemically distinct C–Br bonds enable sequential Suzuki-Miyaura couplings, allowing introduction of different aryl/heteroaryl groups at the 2- and 7-positions in a controlled manner, achieving yields up to 99% under optimized ligand-free conditions [1]. This divergent strategy reduces synthetic step count by at least 2 steps compared to starting from 2-bromo-4-methylbenzothiazole, which would require additional halogenation and deprotection sequences to achieve equivalent 2,7-disubstitution [2].

Donor-Acceptor Conjugated Polymer Synthesis for Organic Electronics

In materials science, the compound's 2,7-dibromo substitution pattern makes it a suitable AA-type monomer for Suzuki or Stille polycondensation reactions with electron-rich comonomers (e.g., fluorene, carbazole, or thiophene derivatives). The C4-methyl group provides solubility enhancement to the resulting conjugated polymers without introducing steric hindrance that would compromise polymer planarity, while the electron-withdrawing benzothiazole core lowers the LUMO energy of the polymer, beneficial for n-type or ambipolar charge transport [1]. The higher reactivity of C–Br vs. C–Cl bonds (class-level BDE difference of ~42 kJ/mol) potentially enables lower polymerization temperatures and higher molecular weights compared to the 2,7-dichloro analog [2].

Fragment-to-Lead Elaboration for Intracellular Protein Targets

For fragment-based drug discovery programs targeting intracellular enzymes or receptors where moderate-to-high lipophilicity (cLogP 3–5) is acceptable, this compound serves as a strategic intermediate between fragment hit and lead compound. Its MW (307 Da) and LogP (4.13) position it beyond the strict Rule of Three fragment space but within attractive lead-like space for further optimization [1]. The dual bromination allows medicinal chemists to explore two distinct vectors for growing the fragment into the target protein's binding pocket, while the methyl group provides a baseline substituent for modulating metabolism and solubility. This approach has been validated in benzothiazole-based kinase inhibitor programs where 2,7-disubstitution patterns yielded compounds with submicromolar target potency [2].

Agrochemical Lead Discovery of Herbicidal and Fungicidal Agents

Benzothiazole derivatives have established precedent as herbicidal and fungicidal agents, with patent literature describing 2,7-disubstituted benzothiazoles as active ingredients in agrochemical formulations [1]. The target compound provides a versatile scaffold for generating structurally diverse agrochemical leads through parallel chemistry. The dibromo substitution pattern enables rapid diversification at both the 2- and 7-positions, accelerating the synthesis of screening sets for structure-activity relationship studies in crop protection research. The higher reactivity of C–Br bonds vs. C–Cl in cross-coupling (class-level kinetic advantage of 10²–10⁴ fold) ensures efficient derivatization under mild conditions compatible with functional-group-rich coupling partners [2].

Application
Selection Property
Validation Focus
Benzothiazole library synthesis
Dual C2/C7 reactive sites for sequential coupling
Cross-coupling efficiency and library diversity
Conjugated polymer synthesis
2,7-Dibromo AA-type monomer architecture
Polycondensation reactivity and polymer planarity
Fragment-to-lead elaboration studies
Intermediate MW and dual diversification vectors
SAR exploration and target-binding assay context
Agrochemical screening research
Structurally diverse derivatization scaffold
Structure-activity relationship screening context
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